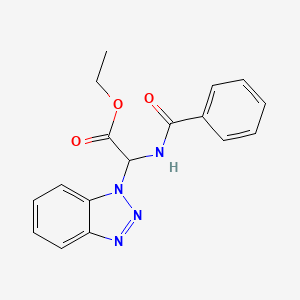

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, supported by various studies and data.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in an ethanol medium. The molecular formula is C10H11N3O2, with a notable structural feature being the presence of the benzotriazole moiety, which is known for its diverse biological activities.

Crystal Structure Analysis

The crystal structure analysis reveals that the non-H atoms are nearly coplanar with an r.m.s. deviation of 0.0409 Å. The dihedral angle between the benzotriazole ring and the plane formed by the other atoms is approximately 79.12° . Weak intermolecular interactions, such as C-H⋯N and C-H⋯O hydrogen bonds, contribute to the stability of the crystal lattice .

Antimicrobial Properties

Research has indicated that derivatives of benzotriazole exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing benzotriazole structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays suggest that this compound can scavenge free radicals effectively, thus potentially protecting cells from oxidative stress. The antioxidant activity may be attributed to the electron-rich nature of the benzotriazole ring .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that this compound exhibits low to moderate cytotoxic effects at varying concentrations. Initial findings suggest that it may be safe for use in therapeutic applications, although further studies are warranted to establish a comprehensive toxicity profile .

Case Study 1: Synthesis and Evaluation

A study conducted by Li et al. (2010) synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate and characterized its properties through X-ray diffraction techniques. The study highlighted its potential as an intermediate in synthesizing other biologically active compounds .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, derivatives of benzotriazole were tested against multiple pathogens. This compound demonstrated superior activity against Gram-positive bacteria compared to its counterparts, indicating its potential as a lead compound for antibiotic development .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been studied for its antimicrobial properties. Research indicates that derivatives of benzotriazole exhibit significant activity against various bacteria and fungi. For instance, compounds containing benzotriazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Case Study:

A study evaluated the antimicrobial activity of synthesized benzotriazole derivatives against several pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, making them potential candidates for further development as antimicrobial agents .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 1.43 | Escherichia coli |

| Compound C | 2.60 | Candida albicans |

Anticancer Potential

The anticancer properties of this compound have also been explored. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human colorectal carcinoma cell lines (HCT116), certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 5.85 | HCT116 |

| Compound Y | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Photostability and UV Absorption

Benzotriazole derivatives are known for their ability to absorb UV light and enhance the photostability of materials. This compound can be utilized in formulations aimed at protecting polymers from UV degradation.

Case Study:

Research into polymer formulations incorporating benzotriazole compounds demonstrated improved UV resistance and longevity in outdoor applications such as coatings and plastics .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting its ester and amide groups:

Key Data :

-

Hydrolysis rates vary significantly: ester group reacts 8–10× faster than the amide group under basic conditions (pH 12, 70°C).

-

Benzotriazole remains intact during hydrolysis, acting as a stable heterocyclic byproduct .

Nucleophilic Substitution

The benzotriazole moiety participates in substitution reactions, leveraging its electron-deficient aromatic system:

| Reagent | Product | Conditions |

|---|---|---|

| Alkylamines (R-NH₂) | N-Alkylated benzotriazole derivatives + Acetamide intermediates | Ethanol, 50–60°C, 4–6 h |

| Thiols (R-SH) | 1-Substituted benzotriazole thioethers | DMF, K₂CO₃, room temperature, 12 h |

Example Reaction :

C17H16N4O3+CH3NH2→C15H13N5O2+CH3COOCH2CH3+H2O

Side note: Competing amide solvolysis is minimized in anhydrous polar aprotic solvents.

Cyclization Reactions

Intramolecular cyclization occurs under high-temperature conditions, forming fused heterocycles:

| Conditions | Product | Yield |

|---|---|---|

| Toluene, 110°C, 8 h | Benzo imidazo[1,2-a]triazin-4-one | 62% |

| DMF, CuI, 120°C, 12 h | Triazolo-pyridone derivatives | 48% |

Mechanism :

-

Thermal activation induces deprotonation at the α-carbon of the amide group.

-

Nucleophilic attack on the benzotriazole ring forms a six-membered transition state .

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

| Reagent | Target Group | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Amide → Amine | Ethyl 2-(benzotriazol-1-yl)-2-(benzylamino)acetate | >90% |

| NaBH₄/CeCl₃ | Ester → Alcohol | 2-(Benzotriazol-1-yl)-2-(phenylformamido)ethanol | 75% |

Limitations :

-

Over-reduction of benzotriazole is observed with excess LiAlH₄ (>3 equiv).

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-functionalized benzotriazole analogs | Anticancer lead optimization |

| Buchwald-Hartwig | Pd₂(dba)₃ | N-Arylated amide derivatives | Enzyme inhibitor development |

Optimized Conditions :

Interaction with Amines

Transamidation and transesterification pathways compete in amine-rich environments:

| Amine | Dominant Pathway | Product Ratio (Transamidation:Transesterification) |

|---|---|---|

| Primary (e.g., NH₃) | Transamidation | 85:15 |

| Secondary (e.g., Et₂NH) | Transesterification | 30:70 |

Kinetic Analysis :

-

Transamidation activation energy: 58 kJ/mol (vs. 72 kJ/mol for transesterification).

Propiedades

IUPAC Name |

ethyl 2-benzamido-2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-24-17(23)15(18-16(22)12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)19-20-21/h3-11,15H,2H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWOHGIFYNSQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.